3-(2,2-Difluoroethoxy)-5-bromopyridine
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Overview
Description
3-(2,2-Difluoroethoxy)-5-bromopyridine is a chemical compound that features a pyridine ring substituted with a bromine atom at the 5-position and a 2,2-difluoroethoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-5-bromopyridine typically involves the introduction of the 2,2-difluoroethoxy group onto a bromopyridine precursor. One common method involves the reaction of 5-bromopyridine with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)-5-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(2,2-Difluoroethoxy)-5-bromopyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)-5-bromopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The 2,2-difluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Difluoroethoxy)-5-chloropyridine: Similar structure but with a chlorine atom instead of bromine.
3-(2,2-Difluoroethoxy)-4-bromopyridine: Bromine atom at the 4-position instead of the 5-position.
3-(2,2-Difluoroethoxy)-5-fluoropyridine: Fluorine atom instead of bromine.
Uniqueness
3-(2,2-Difluoroethoxy)-5-bromopyridine is unique due to the specific positioning of the bromine and 2,2-difluoroethoxy groups, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1241752-27-1 |
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Molecular Formula |
C7H6BrF2NO |
Molecular Weight |
238.03 g/mol |
IUPAC Name |
3-bromo-5-(2,2-difluoroethoxy)pyridine |
InChI |
InChI=1S/C7H6BrF2NO/c8-5-1-6(3-11-2-5)12-4-7(9)10/h1-3,7H,4H2 |
InChI Key |
JOQKVXDQQJZDKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)OCC(F)F |
Origin of Product |
United States |
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